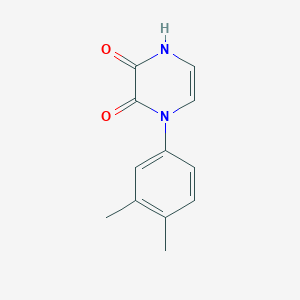

1-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione

CAS No.: 892297-37-9

Cat. No.: VC5000132

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892297-37-9 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 |

| IUPAC Name | 4-(3,4-dimethylphenyl)-1H-pyrazine-2,3-dione |

| Standard InChI | InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) |

| Standard InChI Key | JMKOBHKJCUJFTH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)C |

Introduction

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives typically involves multi-step reactions, including condensation and cyclization processes. These reactions often require specific conditions such as temperature control, solvent selection, and the use of catalysts or bases to facilitate the reactions. For example, the synthesis of a related compound, 1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione, involves several key steps and utilizes solvents like ethanol or methanol.

Potential Applications

Pyrazine derivatives have potential applications in various fields, including medicinal chemistry and material science. Their unique molecular structures allow for diverse interactions, which can be exploited for developing new drugs or materials.

Medicinal Applications

Pyrazine derivatives are studied for their potential biological activities, including antiviral, antibacterial, and antifungal properties. For instance, derivatives of 3-phenylpiperidine-2,6-dione have shown moderate protection against certain viruses and bacteria .

Material Science Applications

The structural diversity of pyrazine derivatives makes them interesting candidates for material science applications, where their chemical properties can be tailored for specific uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume